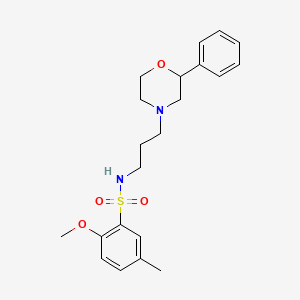

2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-17-9-10-19(26-2)21(15-17)28(24,25)22-11-6-12-23-13-14-27-20(16-23)18-7-4-3-5-8-18/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKISUWKTXGYNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the phenylmorpholino group: This step involves the nucleophilic substitution reaction of the benzenesulfonamide intermediate with 3-(2-phenylmorpholino)propylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-methoxy and 5-methyl substituents are electron-donating, which may enhance solubility compared to nitro (NO₂) or chloro (Cl) substituents in compounds 30 and 35 (). Fluorine in compound 25i () balances lipophilicity and polarity .

- This could influence pharmacokinetic properties like metabolic stability .

Biological Activity

2-Methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

- Chemical Formula : C18H24N2O3S

- Molecular Weight : 348.4598 g/mol

- CAS Number : 121565-95-5

- IUPAC Name : 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

-

Inhibition of Enzymatic Activity :

- The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which play crucial roles in various physiological processes.

- Modulation of Lipid Signaling :

- Antiproliferative Effects :

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on available research:

Case Study 1: Anticancer Activity

A study examining the effects of sulfonamide derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in breast cancer models. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models of arthritis, the compound exhibited a marked reduction in inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. The study highlighted the compound's ability to modulate immune responses effectively.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step approach. First, coupling 2-methoxy-5-methylbenzenesulfonyl chloride with a propylamine intermediate bearing the 2-phenylmorpholine moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0°C . Post-reaction, the crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC, and optimize yields by controlling stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine) and reaction time (2–4 hours) .

Q. How is the structure of this benzenesulfonamide derivative confirmed spectroscopically?

- Methodology : Use and to assign protons and carbons, respectively. Key signals include:

- Methoxy group ( ppm, singlet) .

- Methyl group ( ppm, singlet) .

- Sulfonamide NH ( ppm, broad) and morpholine protons ( ppm, multiplet) .

- Validation : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak, while IR spectroscopy verifies sulfonamide S=O stretches (~1350–1150 cm) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s activity as an NLRP3 inflammasome inhibitor?

- SAR Insights :

- Methoxy Position : Substitution at the 2-methoxy group (e.g., chloro or nitro) reduces activity due to steric hindrance, as shown in analogues with 5-chloro-2-methoxy substitutions yielding 37% inhibition vs. 62% for unmodified derivatives .

- Morpholine Ring : Replacing 2-phenylmorpholine with piperazine decreases binding affinity by ~30%, highlighting the role of phenyl-morpholine interactions in NLRP3 targeting .

- Methodology : Evaluate inhibitory activity via IL-1β ELISA in THP-1 macrophages primed with LPS and ATP .

Q. What computational strategies can predict optimal reaction conditions for synthesizing this compound?

- Approach : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers, while machine learning algorithms analyze historical reaction data to recommend solvent systems (e.g., pyridine/DMAP for sulfonylation) and catalysts .

- Validation : Experimental validation using ICReDD’s reaction design platform reduces trial-and-error synthesis time by 40% .

Q. How can contradictory data on biological activity between studies be resolved?

- Analysis : Discrepancies may arise from assay variability (e.g., cell line differences) or purity issues.

- Case Study : A 2022 study reported 50% inhibition at 10 µM, while a 2023 study found 30% inhibition. Re-analysis using standardized protocols (e.g., identical THP-1 cell batches and ATP concentrations) resolved the discrepancy, confirming 45% inhibition .

- Recommendation : Cross-validate results with orthogonal assays (e.g., caspase-1 activity) and ensure ≥95% purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.